molecular formula C5H6ClN5 B1389075 [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride CAS No. 1185294-50-1

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride

Cat. No.: B1389075
CAS No.: 1185294-50-1
M. Wt: 171.59 g/mol
InChI Key: ALVPUBAVWSUZLD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Isomeric Variations in Triazolopyrimidine Derivatives

The compound triazolo[1,5-a]pyrimidin-2-amine hydrochloride belongs to the triazolopyrimidine class, characterized by a fused bicyclic structure comprising a 1,2,4-triazole ring fused to a pyrimidine ring. Its systematic name reflects the connectivity of the triazole (1,2,4) and pyrimidine (1,5-a) rings, with the amine group positioned at the C2 position of the triazole moiety.

Isomeric Diversity in Triazolopyrimidines

Triazolopyrimidines exhibit eight isomeric structures due to variations in ring fusion and substitution patterns. The triazolo[1,5-a]pyrimidine isomer is the most stable conformation, favored by aromatic stabilization and reduced steric strain. Key structural features include:

  • Triazole ring : 1,2,4-triazole with three nitrogen atoms at positions 1, 2, and 4.
  • Pyrimidine ring : Pyrimidine fused at the 1,5-a positions to the triazole.
  • Functional groups : A primary amine at C2 and a hydrochloride counterion.

The hydrochloride form arises from protonation of the amine group, enhancing water solubility while maintaining the core aromatic structure.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic data for triazolo[1,5-a]pyrimidin-2-amine derivatives reveal critical insights into molecular packing and hydrogen-bonding interactions. While direct X-ray data for the hydrochloride are limited, analogous compounds demonstrate:

  • Planar aromatic systems : The fused triazole-pyrimidine core adopts a coplanar geometry, enabling π-π stacking interactions.
  • Hydrogen-bonding networks : The protonated amine forms strong N–H···Cl– interactions with the chloride counterion, stabilizing the crystal lattice.

For example, X-ray structures of triazolopyrimidines with similar substitution patterns show the amine group participating in hydrogen bonds with electron-rich regions of adjacent molecules or counterions. This structural motif is critical for understanding the compound’s solid-state behavior.

Spectroscopic Characterization (IR, NMR, Mass Spectrometry)

Spectroscopic techniques provide definitive evidence of the compound’s molecular structure and functional groups.

Infrared (IR) Spectroscopy

Key IR absorption bands for triazolo[1,5-a]pyrimidin-2-amine hydrochloride include:

Wavenumber (cm⁻¹) Assignment
3445–3450 N–H stretching (amine)
1600–1580 C=N/C=C stretching (aromatic)
1470–1450 N–N stretching (triazole)
1320–1300 C–N stretching (pyrimidine)

These bands are consistent with the aromatic triazole-pyrimidine core and protonated amine group.

Nuclear Magnetic Resonance (NMR)

Proton NMR data for analogous triazolopyrimidines reveal:

δ (ppm) Proton Environment
7.5–8.5 Aromatic protons (pyrimidine ring)
6.0–6.5 Triazole ring protons
3.0–3.5 NH2 (exchange broadened)

The absence of peaks in the aliphatic region confirms the compound’s aromaticity.

Mass Spectrometry

The molecular ion peak (M+·) at m/z 150.14 (C₇H₇N₅) corresponds to the neutral base, while the hydrochloride form appears as m/z 186.10 (C₇H₈ClN₅).

Computational Modeling of Electronic Structure via DFT Calculations

Density Functional Theory (DFT) studies of triazolopyrimidines provide insights into electronic distribution and reactivity. Key findings include:

  • HOMO/LUMO levels : The highest occupied molecular orbital (HOMO) is localized on the pyrimidine ring, while the lowest unoccupied molecular orbital (LUMO) resides on the triazole ring, influencing electrophilic substitution patterns.
  • Charge density : Electron-withdrawing effects of the triazole nitrogens reduce electron density on

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.ClH/c6-4-8-5-7-2-1-3-10(5)9-4;/h1-3H,(H2,6,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVPUBAVWSUZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation and Chlorination Route

One of the classical and well-documented methods for synthesizingTriazolo[1,5-a]pyrimidine derivatives, including the 2-amine hydrochloride salt, involves the following steps:

  • Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux conditions produces ethyl esters of 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate derivatives.

  • Basic hydrolysis of these esters yields the corresponding carboxylic acids.

  • Chlorination of the carboxylic acids using reagents such as thionyl chloride or phosphorus oxychloride converts them into the corresponding acid chlorides.

  • These acid chlorides serve as key intermediates for further functionalization, including coupling reactions to introduce the amine group at the 2-position, ultimately leading to the formation of the 2-amine hydrochloride salt.

This method is supported by detailed synthetic schemes and has been used to prepare various derivatives targeting biological activities, such as influenza virus polymerase inhibition.

Catalytic Cyclization Using Schiff Base Zinc(II) Complex on Magnetite Nanoparticles

A more recent and environmentally friendly preparation method involves the use of a heterogeneous catalyst:

  • A Schiff base zinc(II) complex supported on magnetite nanoparticles acts as an efficient catalyst for the cyclization reaction to formtriazolo[1,5-a]pyrimidine derivatives.

  • The reaction proceeds under solvent-free conditions at 60 °C , where aldehydes react with 3-amino-1,2,4-triazole and acetoacetanilide derivatives.

  • The mechanism involves the formation of an intermediate via an aza Michael addition, followed by intramolecular nucleophilic attack leading to the cyclized product.

  • The catalyst is recyclable and shows high efficiency, making this method advantageous for green chemistry applications.

This approach yields phenyl-substituted triazolopyrimidines and can be adapted for the preparation of the 2-amine hydrochloride salt by appropriate choice of substrates and work-up conditions.

Multistep Process from 2-Substituted-4-Amino-5-Methoxypyrimidines

Another industrially relevant preparation method is described in patent literature, focusing on the synthesis of 5-substituted-8-alkoxytriazolo[1,5-c]pyrimidin-2-amines, which are structurally related to the target compound:

  • Starting from 2-substituted-4-amino-5-methoxypyrimidines , a sequence of reactions including:

    • Reaction with alkyl isothiocyanates to form (amino)carbonothioylcarbamates.

    • Treatment with hydroxylamine to generate (amino)hydroxyimino intermediates.

    • Subsequent cyclization under controlled conditions to form the triazolopyrimidine ring system.

  • The final product is often isolated as a hydrochloride salt to improve stability and handling.

  • This method avoids the use of hazardous reagents such as hydrazine and cyanogen halides, which are toxic and pose safety risks.

  • The process is scalable and suitable for industrial synthesis, with options to modify substituents at various positions on the heterocyclic ring.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Cyclocondensation + Chlorination Classical method; uses reflux and chlorinating agents Well-established; high yield; versatile intermediates Use of corrosive chlorinating reagents; multistep
Schiff Base Zinc(II) Complex Catalysis Heterogeneous catalyst; solvent-free; mild temp Green chemistry; recyclable catalyst; efficient Requires catalyst preparation; substrate scope may vary
Multistep from 2-Substituted-4-Amino-5-Methoxypyrimidines Avoids hazardous reagents; patent-protected process Safer reagents; scalable; adaptable to industrial scale Multi-step; requires careful control of cyclization

Detailed Research Findings

  • The cyclocondensation method has been extensively characterized by NMR, IR, and mass spectrometry, confirming the formation of the triazolopyrimidine core and its derivatives.

  • The Schiff base zinc(II) catalyst shows a distinctive FT-IR spectrum confirming coordination to magnetite nanoparticles, which is crucial for its catalytic activity.

  • Patent literature emphasizes the importance of substituent effects on the pyrimidine ring for optimizing yield and purity, with chloro and alkoxy groups playing a significant role in reactivity and product stability.

  • Safety considerations are critical, especially avoiding hydrazine and cyanogen halides due to their toxicity and explosive hazards, which guides the preference for alternative synthetic routes.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Overview

[1,2,4]Triazolo[1,5-a]pyrimidines have been identified as promising candidates in the fight against cancer. These compounds exhibit significant antiproliferative effects on various cancer cell lines.

Case Studies

A study synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluated their anti-tumor activities against human cancer cell lines HT-1080 (fibrosarcoma) and Bel-7402 (hepatocellular carcinoma). The most potent compound demonstrated an IC50 value of 12.3 µM against Bel-7402 and 6.1 µM against HT-1080 cells, indicating strong anticancer properties .

Compound IDIC50 (Bel-7402)IC50 (HT-1080)Structural Modifications
Compound 1912.3 µM6.1 µMSubstituted aniline ring
Compound 615.0 µM8.5 µMMorpholino substitution
Compound 720.0 µM10.0 µMPiperidinyl group

Influenza A Virus

Recent research has explored the use of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in combating influenza A virus by targeting the PA-PB1 interface of the viral polymerase. These compounds disrupted RNA-dependent RNA polymerase interactions and exhibited promising antiviral activity .

Case Study

A hybrid compound based on [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide was synthesized and showed effective inhibition of influenza A virus replication in vitro. Molecular docking studies confirmed the binding affinity of these compounds to viral proteins .

Compound IDViral TargetActivity LevelBinding Affinity (μM)
Compound APA-PB1 InterfaceHigh13.1
Compound BPA-PB1 InterfaceModerate17.7

Synthesis and Structural Modifications

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves multi-step chemical reactions that allow for various substitutions at key positions on the triazole and pyrimidine rings. These modifications are essential for enhancing bioactivity and selectivity towards targeted diseases.

Synthetic Pathway Example

The synthesis often begins with commercially available starting materials that undergo reactions such as condensation and etherification to yield the desired triazolo derivatives.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . Additionally, the compound can act as a phosphodiesterase (PDE) inhibitor, affecting cyclic adenosine monophosphate (cAMP) levels and exerting cardiovascular effects .

Comparison with Similar Compounds

Substituent Variations on the Triazolopyrimidine Core

Modifications to the triazolopyrimidine scaffold significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents Biological Activity Key References
[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride -NH₂ at C2; HCl salt Anticancer (tubulin inhibition)
N-(4-Chlorophenyl)-5,7-dimethyl derivative -NH-C₆H₄Cl at C2; -CH₃ at C5/C7 Crystallographic stability (monoclinic P2₁/n)
7-Chloro-5-methyl derivative -Cl at C7; -CH₃ at C5 Intermediate for kinase inhibitors
Thieno[3,2-e]triazolo[1,5-a]pyrimidines Fused thiophene ring Low anticancer activity (GP >50% at 10⁻⁵ M)
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol -OH at C7; -CH₃ at C5 Impurity in trazodone synthesis

Key Observations :

  • Anticancer Activity: The parent compound and its 3,4,5-trimethoxyphenyl derivatives (e.g., compounds 3n–3r) exhibit potent tubulin polymerization inhibition (IC₅₀ < 1 µM), while thieno-fused analogs show reduced potency, likely due to altered electronic profiles .
  • Crystallinity: The N-(4-chlorophenyl)-5,7-dimethyl derivative crystallizes in a monoclinic system with β = 113.2°, demonstrating enhanced stability via intermolecular hydrogen bonding (N–H···N interactions) .
  • Reactivity : Partially hydrogenated derivatives (e.g., 4,5,6,7-tetrahydro analogs) act as N,N-binucleophilic synthons, enabling synthesis of polycondensed heterocycles .

Physicochemical Properties

Property [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine HCl N-(4-Chlorophenyl)-5,7-dimethyl Derivative Thieno[3,2-e]triazolo[1,5-a]pyrimidine
Molecular Weight 184.63 g/mol (C₇H₉ClN₄) 273.73 g/mol (C₁₃H₁₂ClN₅) ~260–300 g/mol (varies by substituent)
Solubility High (HCl salt) Low (neutral form) Moderate (DMSO-soluble)
Melting Point Not reported 100 K (crystal structure) Not reported

Critical Analysis of Divergent Findings

  • Synthetic Challenges : Regioisomeric contamination ([1,5-a] vs. [4,3-a]) remains a hurdle, necessitating rigorous NMR validation .

Biological Activity

Overview

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Target Interactions
The compound interacts with numerous biological targets through binding to their active sites. Notably, it acts as a corticotropin-releasing factor 1 receptor antagonist, inhibiting the receptor's activity and consequently reducing corticotropin release. Additionally, it has been shown to suppress the ERK signaling pathway in cancer cells, leading to decreased phosphorylation levels of ERK1/2 and related proteins.

Biochemical Pathways
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidin-2-amine affects several key biochemical pathways:

  • Antitumor Activity : The compound has demonstrated dose-dependent inhibition of gastric cancer cell lines (e.g., MGC-803), affecting cell growth and colony formation.
  • Antiviral Activity : Studies have shown its ability to inhibit HIV-1 RNase H function without affecting reverse transcriptase activity. This suggests potential for further optimization as an antiviral agent .
  • Antimicrobial Effects : The compound exhibits significant antibacterial and antifungal properties against various pathogens .

Biological Activity Data

Activity TypeDescriptionReference
AntibacterialEffective against multiple bacterial strains
AntifungalDemonstrated activity against fungal infections
AntiviralInhibits HIV-1 RNase H; potential for optimization
AntiparasiticActive against Leishmania species
AnticancerInhibits growth of gastric cancer cell lines

Case Studies

  • Antiviral Evaluation Against HIV-1
    A study identified derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold that inhibited HIV-1 RNase H function in low micromolar concentrations. Molecular modeling suggested interactions with an unexplored allosteric site on the enzyme, paving the way for future drug development .
  • Antiproliferative Activity Against Leishmania
    Novel complexes based on [1,2,4]triazolo[1,5-a]pyrimidine were synthesized and tested for antiproliferative activity against Leishmania infantum and Leishmania braziliensis. These studies indicated significant antileishmanial effects and provided insights into their mechanisms of action .
  • Inhibition of Cancer Cell Growth
    Research demonstrated that this compound inhibited the growth of MGC-803 gastric cancer cells in a dose-dependent manner. This effect was linked to the modulation of key signaling pathways involved in cell proliferation and survival .

Q & A

Q. What are the most efficient synthetic routes for [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride?

  • Methodological Answer : Two prominent methods are documented:
  • One-pot synthesis : Reacting pyridin-2-amine derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydroxylamine hydrochloride forms an intermediate, followed by cyclization with trifluoroacetic anhydride (TFAA) .
  • Green chemistry approach : Using thiamine hydrochloride (VB1) as a catalyst in water, which avoids organic solvents and improves yields. This method combines 3-amino-1,2,4-triazole, aldehydes, and β-dicarbonyl compounds .
  • Comparison Table :
MethodCatalyst/SolventYield (%)Key Advantage
One-pot synthesisDMF-DMA, TFAA60-75High purity
Thiamine-mediatedVB1, H₂O80-90Eco-friendly, cost-effective

Q. How is the crystal structure of triazolopyrimidine derivatives validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine were analyzed using a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Data refinement via SHELXTL software confirmed bond lengths (e.g., C–N = 1.34 Å) and angles (e.g., N–C–N = 120°) .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :
  • Molecular formula : C₆H₇N₅·HCl (MW: 185.63 g/mol) .
  • Storage : Keep in inert atmosphere, room temperature, away from light .
  • Spectroscopic data : NMR (¹H/¹³C) and LC-MS are critical for purity assessment. For analogs, 7-(3-chlorophenyl) derivatives show λmax ~270 nm (UV-Vis) .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data in triazolopyrimidine characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts) often arise from tautomerism or hydrogen bonding. Strategies include:
  • SC-XRD validation : Compare experimental bond lengths/angles with computational models (e.g., DFT) .
  • Variable-temperature NMR : Detect dynamic processes like proton exchange in hydrogenated analogs (e.g., 4,5,6,7-tetrahydro derivatives) .
  • Isotopic labeling : Use ¹⁵N-labeled compounds to resolve overlapping signals .

Q. What strategies enhance the bioactivity of triazolopyrimidine derivatives?

  • Methodological Answer :
  • Substituent engineering : Adding electron-withdrawing groups (e.g., Cl, CF₃) at position 7 improves adenosine A2A receptor binding (Ki < 10 nM) .
  • Conjugate synthesis : Fluorescent probes (e.g., Alexa Fluor 488 conjugates) enable live-cell imaging of receptor interactions .
  • Hydrogenation : Partially saturated cores (e.g., 4,7-dihydro derivatives) increase solubility and enable regioselective electrophilic substitutions .

Q. How do solvent and catalyst choices impact synthesis yield and purity?

  • Methodological Answer :
  • Polar aprotic solvents (DMF, THF) : Favor cyclization but may require harsh conditions (e.g., TFAA) .
  • Aqueous media (VB1/H₂O) : Reduce side reactions but limit substrate compatibility .
  • Catalyst screening : Thiamine hydrochloride outperforms metal catalysts (e.g., CuI) in reducing halogenation byproducts .

Q. What are the challenges in synthesizing partially hydrogenated triazolopyrimidines?

  • Methodological Answer :
  • Redox control : Over-hydrogenation can lead to undesired ring-opening. Use Pd/C with controlled H₂ pressure .
  • Steric effects : Bulky substituents (e.g., 5-methyl-7-phenyl) require optimized reaction times to avoid incomplete cyclization .
  • Purification : Diastereomers in tetrahydro derivatives necessitate chiral HPLC or crystallization .

Data Contradiction Analysis Example

Issue : Discrepancies in reported melting points for 5-methyl derivatives (e.g., 99969-13-8: 220–225°C vs. literature 210–215°C).
Resolution :

  • Verify purity via elemental analysis (C, H, N %).
  • Check for polymorphic forms using DSC and PXRD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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